Daphmanidins E
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Overview
Description
(+)-Daphmanidin E is a member of indoles.
Daphmanidins E is a natural product found in Daphniphyllum teijsmannii with data available.
Scientific Research Applications
Vasorelaxant Effects
Daphmanidins E and F, alkaloids extracted from the leaves of Daphniphyllum teijsmannii, have shown potential in scientific research due to their moderate vasorelaxant effects on rat aorta. This suggests a possible application in studying vascular biology and developing treatments for vascular-related disorders (Morita, Ishioka, Takatsu, Iizuka, & Kobayashi, 2006).
Structural and Stereochemical Analysis
Significant research has been conducted on the structural elucidation of Daphmanidins and related alkaloids. For instance, the novel alkaloid daphmanidin A, with a unique fused-hexacyclic skeleton, was isolated from Daphniphyllum teijsmannii. The relative and absolute stereochemistry of this compound was determined using spectroscopic data and methodologies like NOESY correlations and modified Mosher method. This kind of structural analysis is critical for understanding the chemical nature and potential applications of these compounds in various fields (Kobayashi, Ueno, & Morita, 2002).
Neurogenerative Diseases
Research has indicated that compounds like Daphmanidin C, another alkaloid in the same family, show elevated activity in NGF (nerve growth factor) biosynthesis. This suggests a potential application in treating or studying neurodegenerative diseases, offering a new avenue for therapeutic drug development (Morita, Ishioka, Takatsu, Shinzato, Obara, Nakahata, & Kobayashi, 2005).
Synthesis and Application in Drug Development
Studies focusing on the synthesis of Daphmanidin C and its potential use in developing therapeutic drugs have been conducted. These studies involve complex chemical processes and aim to explore the biological properties of these natural products, further emphasizing their significance in the field of drug discovery and development (Lawrence, 2010).
Properties
Molecular Formula |
C25H31NO5 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
methyl (1R,5S,6R,9R,10S,20R)-9-(acetyloxymethyl)-20-hydroxy-5-methyl-3-azahexacyclo[11.5.1.16,10.01,9.02,6.016,19]icosa-2,13(19),16-triene-17-carboxylate |
InChI |
InChI=1S/C25H31NO5/c1-13-11-26-22-24(13)9-8-23(12-31-14(2)27)18(20(24)28)7-5-15-4-6-16-17(21(29)30-3)10-25(22,23)19(15)16/h13,18,20,28H,4-12H2,1-3H3/t13-,18-,20-,23-,24+,25+/m1/s1 |
InChI Key |
KCRZOEFHAZOKQB-HMLMFSKASA-N |
Isomeric SMILES |
C[C@@H]1CN=C2[C@@]13CC[C@@]4([C@]25CC(=C6C5=C(CC[C@@H]4[C@H]3O)CC6)C(=O)OC)COC(=O)C |
Canonical SMILES |
CC1CN=C2C13CCC4(C25CC(=C6C5=C(CCC4C3O)CC6)C(=O)OC)COC(=O)C |
Synonyms |
daphmanidin E |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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